

TC-DAPK6: A Comparative Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of TC-DAPK6, a potent inhibitor of Death-Associated Protein Kinase (DAPK). The information presented herein is supported by experimental data to offer an objective assessment of its performance against other kinases, aiding researchers in their drug discovery and development endeavors.

Selectivity Profile of TC-DAPK6 Against a Panel of Kinases

TC-DAPK6 is a potent, ATP-competitive inhibitor of DAPK1 and DAPK3, with IC50 values of 69 nM and 225 nM, respectively. Its selectivity has been evaluated against a panel of 48 other kinases, where it demonstrated significantly lower or no activity. For several kinases, including Abl, AMPK, Chk1, Met, and Src, the IC50 values were found to be greater than 10 μ M, highlighting its specificity for the DAPK family.[1][2]



Kinase Target	IC50 (nM)	Notes
DAPK1	69	High potency
DAPK3	225	Potent
Abl	> 10,000	Low to no activity
AMPK	> 10,000	Low to no activity
Chk1	> 10,000	Low to no activity
Met	> 10,000	Low to no activity
Src	> 10,000	Low to no activity
Other 41 Kinases	Data not publicly available	Screened against a panel of 48 kinases

Experimental Protocols

The inhibitory activity of TC-DAPK6 is determined using an in vitro kinase inhibition assay. A common and robust method employed for this purpose is the Z'-LYTE™ Kinase Assay.

In Vitro Kinase Inhibition Assay (Z'-LYTE™)

Objective: To determine the half-maximal inhibitory concentration (IC50) of TC-DAPK6 against a panel of kinases.

Principle: The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method. It utilizes a synthetic peptide substrate labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent protease. In the absence of phosphorylation, the protease cleaves the peptide, disrupting FRET and resulting in a high donor emission. Conversely, phosphorylation prevents cleavage, maintaining FRET and a high acceptor emission. The ratio of these emissions is used to calculate the percentage of phosphorylation and, consequently, the kinase inhibition.

Materials:

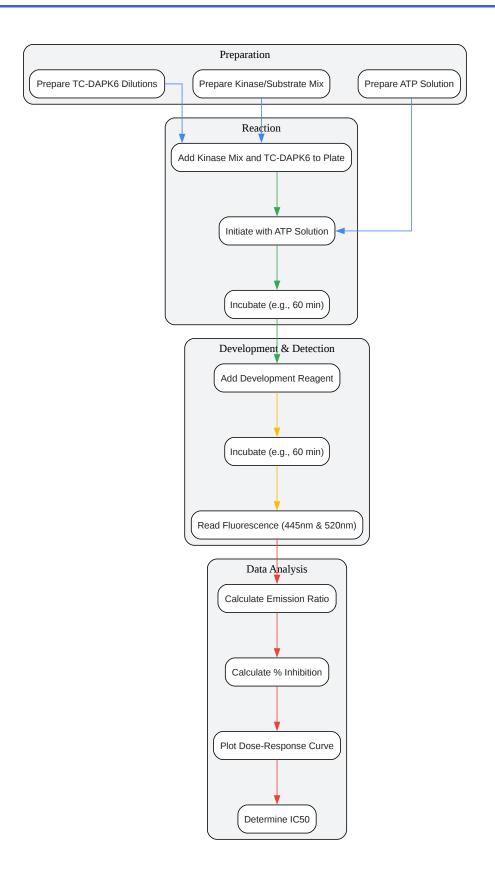


- TC-DAPK6 (or other test compounds)
- Recombinant human kinases
- Z'-LYTE™ Kinase Assay Kit (including specific peptide substrate and development reagent)
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Brij-35)
- DMSO
- Microplate reader capable of measuring fluorescence at 445 nm and 520 nm

Procedure:

- Compound Preparation: Prepare a serial dilution of TC-DAPK6 in DMSO. Further dilute in kinase buffer to the desired final concentrations.
- Kinase Reaction: a. In a suitable microplate, add the kinase, the specific FRET-peptide substrate, and the test compound (TC-DAPK6) or DMSO (vehicle control). b. Initiate the kinase reaction by adding ATP. The final ATP concentration is typically kept near the Km for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors. c. Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
- Development Reaction: a. Add the development reagent to each well to stop the kinase reaction and initiate the cleavage of the non-phosphorylated substrate. b. Incubate at room temperature for a specified period (e.g., 60 minutes).
- Data Acquisition: a. Measure the fluorescence intensity at the donor emission wavelength (445 nm) and the acceptor emission wavelength (520 nm).
- Data Analysis: a. Calculate the emission ratio (520 nm / 445 nm) for each well. b. Determine
 the percent inhibition based on the emission ratios of the test compound wells relative to the
 positive (no inhibitor) and negative (no kinase) controls. c. Plot the percent inhibition against
 the logarithm of the TC-DAPK6 concentration and fit the data to a sigmoidal dose-response
 curve to determine the IC50 value.





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Caption: Workflow for determining kinase inhibitor IC50 using a FRET-based assay.



DAPK1 Signaling Pathway

Due to the limited specific information on the DAPK6 signaling pathway, the well-characterized DAPK1 pathway is presented here as a representative model, given that TC-DAPK6 is a potent DAPK1 inhibitor. DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a crucial role in apoptosis and autophagy.[3]

Upstream Activation: DAPK1 is activated by various stimuli, including:

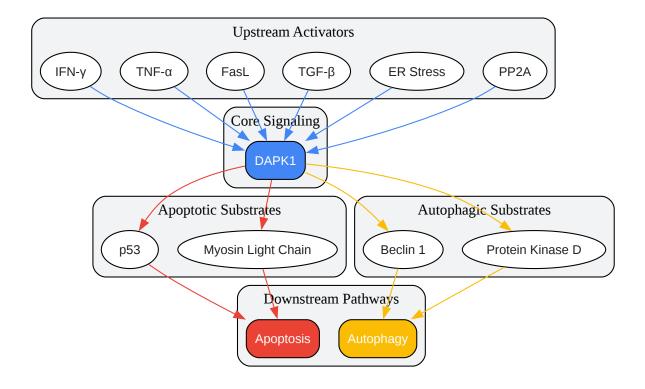
- Interferon-gamma (IFN-y)
- Tumor Necrosis Factor-alpha (TNF-α)
- Fas ligand (FasL)
- Transforming Growth Factor-beta (TGF-β)
- Loss of cell adhesion (anoikis)
- ER stress[3]
- Activation of the tumor suppressor NDRG2
- Dephosphorylation by phosphatases like PP2A[1]

Downstream Signaling: Once activated, DAPK1 can phosphorylate a range of downstream substrates, leading to distinct cellular outcomes:

- Apoptosis:
 - p53: DAPK1 can directly phosphorylate p53, enhancing its pro-apoptotic activity.[1][2]
 - Myosin Light Chain (MLC): Phosphorylation of MLC leads to membrane blebbing, a hallmark of apoptosis.
- Autophagy:



- Beclin 1: DAPK1 phosphorylates Beclin 1, promoting its dissociation from the inhibitory protein Bcl-2 and inducing autophagy.[1]
- Protein Kinase D (PKD): DAPK1 can activate PKD, which in turn phosphorylates and activates Vps34, a key component of the autophagy machinery.[1]



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Caption: Simplified DAPK1 signaling pathway leading to apoptosis and autophagy.

In summary, TC-DAPK6 is a highly potent and selective inhibitor of DAPK1 and DAPK3. Its selectivity against a broader panel of kinases suggests its potential as a specific tool for studying DAPK-mediated signaling pathways and as a starting point for the development of therapeutic agents targeting diseases where DAPK activity is dysregulated. Further studies to elucidate the full kinase selectivity profile would be beneficial for a more comprehensive understanding of its off-target effects.



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